6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one
Overview
Description
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one is a synthetic organic compound belonging to the chromenone family. Chromenones, also known as coumarins, are a class of compounds with a benzopyrone structure. This particular compound is characterized by the presence of a chlorine atom at the 6th position, a morpholin-4-ylmethyl group at the 3rd position, and a chromen-4-one core. It is of interest due to its potential biological activities and applications in medicinal chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one typically involves the following steps:
Starting Material Preparation: The synthesis begins with the preparation of 6-chlorochromone, which can be obtained by chlorination of chromone.
Formation of Intermediate: The 6-chlorochromone is then reacted with morpholine in the presence of a suitable base, such as potassium carbonate, to form the intermediate 6-chloro-3-(morpholin-4-ylmethyl)chromone.
Cyclization: The intermediate undergoes cyclization under acidic conditions to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the chromenone core to chromanol derivatives.
Substitution: The chlorine atom at the 6th position can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide or thiourea under basic conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of various substituted chromenones depending on the nucleophile used.
Scientific Research Applications
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Biological Studies: The compound is used in studies related to its antimicrobial and antiviral activities.
Chemical Biology: It serves as a probe to study the interactions of chromenone derivatives with biological macromolecules.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds and pharmaceuticals.
Mechanism of Action
The mechanism of action of 6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking the catalytic process. Additionally, it can interact with cellular receptors to modulate signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
6-methyl-4-(morpholin-4-ylmethyl)chromen-2-one: Similar structure but with a methyl group instead of chlorine.
6-bromo-3-(morpholin-4-ylmethyl)chromen-4-one: Similar structure but with a bromine atom instead of chlorine.
3-(morpholin-4-ylmethyl)chromen-4-one: Lacks the halogen substitution at the 6th position.
Uniqueness
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one is unique due to the presence of the chlorine atom, which can influence its reactivity and biological activity. The chlorine atom can participate in halogen bonding, which can enhance the compound’s binding affinity to biological targets. Additionally, the presence of the morpholin-4-ylmethyl group can improve the compound’s solubility and bioavailability.
Properties
IUPAC Name |
6-chloro-3-(morpholin-4-ylmethyl)chromen-4-one | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO3/c15-11-1-2-13-12(7-11)14(17)10(9-19-13)8-16-3-5-18-6-4-16/h1-2,7,9H,3-6,8H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QHSHJWSMTSAESY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC2=COC3=C(C2=O)C=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.72 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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